1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one
Overview
Description
1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of a fluorine atom, a pentyloxy group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and 1-bromopentane.
Etherification Reaction: The hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde is reacted with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 5-fluoro-2-(pentyloxy)benzaldehyde.
Condensation Reaction: The resulting 5-fluoro-2-(pentyloxy)benzaldehyde undergoes a condensation reaction with propanone in the presence of a catalyst, such as piperidine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pentyloxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
- 1-(5-Fluoro-2-methoxyphenyl)propan-1-one
- 1-(5-Fluoro-2-ethoxyphenyl)propan-1-one
- 1-(5-Fluoro-2-butoxyphenyl)propan-1-one
Comparison: 1-(5-Fluoro-2-(pentyloxy)phenyl)propan-1-one is unique due to its specific pentyloxy group, which imparts distinct physicochemical properties compared to its analogs with shorter or longer alkoxy chains. The pentyloxy group may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(5-fluoro-2-pentoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-5-6-9-17-14-8-7-11(15)10-12(14)13(16)4-2/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJVXIWIWJCHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)F)C(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248591 | |
Record name | 1-Propanone, 1-[5-fluoro-2-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443325-29-8 | |
Record name | 1-Propanone, 1-[5-fluoro-2-(pentyloxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443325-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-[5-fluoro-2-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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